6-Chloro-5-nitropyridine-3-sulfonamide

Beschreibung

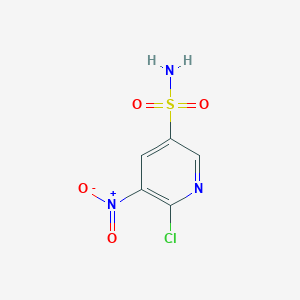

6-Chloro-5-nitropyridine-3-sulfonamide is a heterocyclic aromatic compound featuring a pyridine backbone substituted with chlorine at position 6, a nitro group at position 5, and a sulfonamide group at position 2. The sulfonamide group introduces hydrogen-bonding capability, which may influence solubility and biological activity.

Eigenschaften

Molekularformel |

C5H4ClN3O4S |

|---|---|

Molekulargewicht |

237.62 g/mol |

IUPAC-Name |

6-chloro-5-nitropyridine-3-sulfonamide |

InChI |

InChI=1S/C5H4ClN3O4S/c6-5-4(9(10)11)1-3(2-8-5)14(7,12)13/h1-2H,(H2,7,12,13) |

InChI-Schlüssel |

ODFHWRVVKLYNBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method Using 2-Aminopyridine (Classical Route)

- Step 1: Nitration of 2-aminopyridine using a nitric acid-sulfuric acid mixture to obtain 2-amino-5-nitropyridine.

- Step 2: Diazotization of 2-amino-5-nitropyridine with sodium nitrite and hydrochloric acid to form diazonium salt.

- Step 3: Hydrolysis of the diazonium salt to 2-hydroxy-5-nitropyridine.

- Step 4: Chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride or phosphorus pentachloride to yield 2-chloro-5-nitropyridine.

- Total yield generally below 50%.

- Generates large amounts of acidic wastewater.

- Requires careful temperature control during diazotization due to instability of diazonium salt.

- High cost of 2-aminopyridine raw material.

- Poor reaction selectivity and difficult separation of isomers.

Improved One-Pot Synthesis (Recent Patent CN109456257B)

- Step 1: Addition reaction of 2-halogenated acrylate (e.g., methyl or ethyl 2-bromoacrylate) with nitromethane catalyzed by organic base (e.g., 1,8-diazabicyclo[5.4.0]undecene).

- Step 2: Condensation with orthoformic acid triester catalyzed by Lewis acid (e.g., stannic chloride or zinc chloride) to form pyridine ring.

- Step 3: Cyclization to 2-hydroxy-5-nitropyridine.

- Step 4: Chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 60 °C for 16 hours.

- Yields of 2-hydroxy-5-nitropyridine up to 90.6%.

- Final 2-chloro-5-nitropyridine yield around 89.5%.

- Purity >99.5% by liquid phase analysis.

- Product is a yellow needle-shaped solid with melting point 109–111 °C.

- One-pot synthesis reduces steps and waste.

- Avoids unstable diazonium intermediates.

- Environmentally friendlier with less acidic waste.

- High selectivity and reproducibility.

Sulfonation and Conversion to Sulfonamide

To obtain this compound, sulfonation at the 3-position is necessary, followed by conversion of sulfonic acid to sulfonamide.

Sulfonation

- Typically performed by reacting 2-chloro-5-nitropyridine with sulfur trioxide or chlorosulfonic acid under controlled temperature.

- The reaction introduces a sulfonic acid group at the 3-position due to electronic directing effects of substituents.

- Careful control of temperature (0–5 °C) and reaction time avoids polysulfonation or degradation.

Conversion to Sulfonamide

- The sulfonic acid intermediate is reacted with ammonia or ammonium salts to form the sulfonamide.

- Reaction conditions: aqueous or alcoholic medium at mild temperatures (25–60 °C).

- Purification by crystallization from suitable solvents (e.g., isopropanol) yields the sulfonamide as a solid.

Summary Table of Preparation Steps and Conditions

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration of 2-aminopyridine | HNO3 / H2SO4 | Controlled temp. nitration | <50 | Generates acidic waste, low selectivity |

| Diazotization & hydrolysis | NaNO2 / HCl | 0–5 °C, then warming to 60–80 °C | Low | Unstable diazonium salt |

| One-pot pyridine synthesis | 2-bromoacrylate, nitromethane, DBU, Lewis acid | 40–120 °C, 6–16 h | 86–91 | High purity, environmentally friendly |

| Chlorination | POCl3, PCl5 | 60 °C, 16 h | ~89 | High purity product |

| Sulfonation | SO3 or chlorosulfonic acid | 0–5 °C | High | Regioselective sulfonation |

| Sulfonamide formation | NH3 or ammonium salts | 25–60 °C | High | Mild conditions, crystallization step |

Analytical Characterization

- Melting Point: this compound typically exhibits a sharp melting point indicative of purity.

- Nuclear Magnetic Resonance (NMR): Proton NMR confirms aromatic protons and sulfonamide NH.

- Mass Spectrometry (MS): Confirms molecular weight consistent with sulfonamide structure.

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>99% achievable).

Industrial and Environmental Considerations

- The improved one-pot synthesis reduces hazardous waste and improves atom economy.

- Avoidance of diazonium intermediates enhances safety and scalability.

- Use of phosphorus oxychloride and pentachloride requires careful handling due to corrosiveness.

- Sulfonation reagents like chlorosulfonic acid are hazardous but manageable with proper controls.

- Overall, the methods are suitable for industrial scale production with optimization.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Reduction: Formation of 6-chloro-5-aminopyridine-3-sulfonamide.

Oxidation: Formation of 6-chloro-5-nitropyridine-3-sulfonic acid.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-nitropyridine-3-sulfonamide is used in several scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The closest structural analogue identified in the evidence is 2-Chloro-5-nitropyridine (CAS 4548-45-2), which shares the pyridine core, chloro, and nitro groups but lacks the sulfonamide moiety. Key differences include:

Reactivity and Stability

- Nitro Group Reactivity : Both compounds contain electron-withdrawing nitro groups, which deactivate the pyridine ring toward electrophilic substitution. However, the sulfonamide group in the target compound may alter regioselectivity in reactions.

- Chlorine Substitution : The position of the chloro group (C6 vs. C2) affects steric and electronic interactions. C6 substitution in the target compound may reduce steric hindrance compared to C2 substitution in the analogue.

Biologische Aktivität

6-Chloro-5-nitropyridine-3-sulfonamide is a sulfonamide compound notable for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 5-position, along with a sulfonamide group at the 3-position. This unique structure enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and bacterial systems. It has been shown to inhibit tissue non-specific alkaline phosphatase (TNAP), which is implicated in various pathological conditions, including ectopic calcification disorders such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The inhibition of TNAP suggests a potential role in therapeutic strategies targeting these conditions.

Antibacterial Properties

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves interference with bacterial enzyme systems, leading to cell death. Notably, it has been identified as an iron-chelating agent that reduces virulence factors in pathogens like Pseudomonas aeruginosa, enhancing its antipathogenic potential .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against resistant strains |

| Enterococcus faecalis | 32 µg/mL | Broad-spectrum activity |

| Pseudomonas aeruginosa | 64 µg/mL | Iron-chelation enhances efficacy |

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Inhibition of TNAP : A study demonstrated that this compound effectively inhibits TNAP in vitro, showing promise for treating ectopic calcification disorders. The IC50 value was determined to be , indicating potent inhibitory action .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated strong inhibitory effects on both Gram-positive and Gram-negative bacteria, with notable efficacy against antibiotic-resistant strains .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires thorough investigation. Preliminary assessments suggest low cytotoxicity towards normal cells; however, further studies are needed to establish a comprehensive toxicity profile .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 6-Chloro-5-nitropyridine-3-sulfonamide?

- Methodological Answer : For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) should be employed to confirm molecular composition. Infrared (IR) spectroscopy can identify functional groups like sulfonamide (-SO₂NH₂) and nitro (-NO₂). Single-crystal X-ray diffraction (SCXRD) is critical for resolving the crystal structure. Software such as SHELXL is widely used for refining crystallographic data, leveraging its robust algorithms for handling small-molecule structures.

Q. How can density functional theory (DFT) be applied to predict electronic properties of this compound?

- Methodological Answer : DFT calculations using hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are effective for modeling electronic properties. Studies show that incorporating exact exchange terms (as in Becke’s 1993 functional ) improves accuracy for thermochemical properties. The Colle-Salvetti correlation-energy formula can further refine predictions for dipole moments and frontier molecular orbitals (HOMO-LUMO gaps).

Q. What synthetic routes are reported for introducing sulfonamide groups into nitropyridine scaffolds?

- Methodological Answer : Sulfonamide introduction typically involves nucleophilic substitution of a chloropyridine intermediate with sulfonamide reagents. For example, reacting 6-Chloro-5-nitropyridine with sulfamide under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) . Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometry (1:1.2 molar ratio) enhances yields.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for solubility or reactivity?

- Methodological Answer : Systematic validation is required. For solubility discrepancies, compare DFT-derived solvation free energies with experimental measurements (e.g., shake-flask method). If contradictions persist, re-evaluate solvent models (e.g., COSMO-RS) or consider kinetic vs. thermodynamic solubility . Triangulation with alternative computational methods (e.g., molecular dynamics) and sensitivity analysis of input parameters can identify error sources .

Q. What strategies optimize regioselectivity in nitration and sulfonylation reactions for pyridine derivatives?

- Methodological Answer : Regioselectivity in nitration is influenced by directing groups. For 6-Chloro-3-sulfonamide derivatives, steric and electronic effects from the sulfonamide group may favor nitration at the 5-position. Computational modeling of transition states (using Gaussian or ORCA) and mechanistic studies (e.g., isotopic labeling) can validate pathways. Reaction condition screening (temperature, catalyst loading) using design-of-experiments (DoE) methodologies reduces trial-and-error approaches .

Q. How should researchers evaluate the thermal and hydrolytic stability of this compound under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.

- Hydrolytic Stability : Expose the compound to buffer solutions (pH 1–13) at 40–60°C and monitor degradation via HPLC. Safety protocols from GHS guidelines (e.g., handling hygroscopic or reactive intermediates ) must be followed. Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions.

Handling Data Contradictions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be reconciled during structural characterization?

- Methodological Answer : Cross-validate data using complementary techniques. For ambiguous NMR peaks, employ 2D experiments (COSY, HSQC) to assign proton-carbon correlations. If crystallographic data conflicts with NMR, re-examine sample purity (via elemental analysis) or consider polymorphism. Collaborative analysis with computational chemists to simulate NMR spectra (using ACD/Labs or ChemDraw) helps resolve ambiguities .

Q. What statistical approaches are suitable for analyzing variability in synthetic yield data?

- Methodological Answer : Apply analysis of variance (ANOVA) to identify significant factors (e.g., solvent, catalyst). For small datasets, non-parametric tests (Mann-Whitney U) assess yield distributions. Machine learning (e.g., random forest regression) can model nonlinear relationships between reaction parameters and yields, provided sufficient data points are available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.